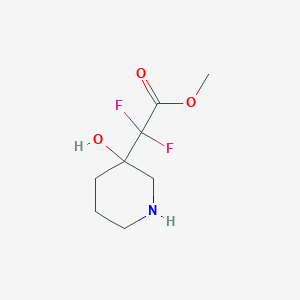

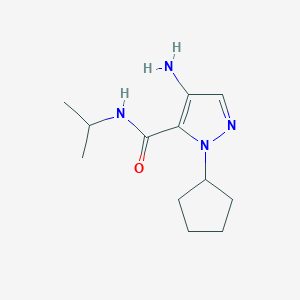

![molecular formula C7H10N2 B2943657 5,6,7,8-四氢咪唑并[1,5-a]吡啶 CAS No. 38666-30-7](/img/structure/B2943657.png)

5,6,7,8-四氢咪唑并[1,5-a]吡啶

描述

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H10N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives has been reported in several studies . For instance, one method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure, including information about the positions of the atoms and the connectivity between them .Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine are complex and can vary depending on the specific conditions and reactants used . For example, one study reported the synthesis of carbohydrazide derivatives from commercially available 2-amino pyrimidine .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a solid compound with a molecular weight of 122.17 . It should be stored in a dry environment at a temperature between 2-8°C .科学研究应用

1. 法尼基转移酶抑制和代谢稳定性

5,6,7,8-四氢咪唑并[1,5-a]吡啶衍生物已被合成用于抑制法尼基转移酶,这是一种参与细胞生长和分化的酶。这些衍生物显示出改善的体内代谢稳定性,使其在癌症研究和治疗中具有重要的治疗应用 (Dinsmore 等,2000)。

2. 大斯托克斯位移有机染料的开发

该化合物在合成 2-(5,6,7,8-四氢咪唑并[1,5-a]吡啶-3-基)苯酚中是不可或缺的,这是一种有效的大斯托克斯位移有机染料。这些染料表现出强烈的荧光、高量子产率和可变的发射最大值,使其适用于生物成像和光动力治疗等领域 (Marchesi 等,2019)。

3. 双环咪唑衍生物的合成

它用于合成 8-羟基-6-甲基-5,6,7,8-四氢咪唑并[1,2-a]吡啶,这是一种双环咪唑衍生物,通过一种新颖的一锅催化合成。这在开发新的药物化合物方面具有重要意义 (Bäuerlein 等,2009)。

4. 对映选择性合成应用

该化合物已被用于使用钌/N-杂环卡宾催化剂的对映选择性合成四氢咪唑并[1,2-a]吡啶。该过程在药物化学中对于创建具有特定手性的生物活性分子非常重要 (Schlepphorst 等,2018)。

5. 杀虫活性

5,6,7,8-四氢咪唑并[1,2-a]吡啶的衍生物已显示出针对褐飞虱和豇豆蚜虫等害虫的有希望的杀虫活性。这些发现为开发新型杀虫剂和了解影响其功效的结构方面提供了基础 (Liu 等,2016)。

6. 抗真菌特性

5,6,7,8-四氢咪唑并[1,2-a]吡啶的一些衍生物已表现出显着的抗真菌作用,特别是对抗念珠菌属。这表明它们在治疗对常规疗法有抗药性的真菌感染中具有潜在用途 (Ozdemir 等,2010)。

作用机制

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets within bacterial cells.

Mode of Action

Related compounds have been shown to exhibit antimicrobial activity , which typically involves disrupting essential biological processes within bacterial cells.

Result of Action

Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may interfere with essential cellular processes in bacteria.

生化分析

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYYNBALSEMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38666-30-7 | |

| Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)

![2-Piperazin-1-yl-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2943578.png)

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)

![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)